molecular formula C10H10O3 B1360129 Methyl 3-(2-hydroxyphenyl)prop-2-enoate CAS No. 20883-98-1

Methyl 3-(2-hydroxyphenyl)prop-2-enoate

Cat. No. B1360129
CAS RN: 20883-98-1
M. Wt: 178.18 g/mol
InChI Key: YMXREWKKROWOSO-UHFFFAOYSA-N
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Description

“Methyl 3-(2-hydroxyphenyl)prop-2-enoate” is a chemical compound with the empirical formula C11H12O2 . It is a methyl ester and is used in laboratory chemicals .

Scientific Research Applications

  • Synthesis of Novel Compounds and Derivatives

    • Methyl 3-(2-hydroxyphenyl)prop-2-enoate is utilized in the synthesis of α-Methylidene- and α-Alkylidene-β-lactams from nonproteinogenic amino acids. This process involves treatment with concentrated HBr solution, followed by transformations into N-substituted derivatives, which are then hydrolyzed and lactamized to afford β-lactams containing exocyclic alkylidene and methylidene groups (Buchholz & Hoffmann, 1991).
  • Preparation of Heterocyclic Systems

    • It is used in preparing methyl and phenylmethyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoates, leading to the synthesis of various heterocyclic systems such as 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones and 2H-1-benzopyran-2-ones (Selič, Grdadolnik, & Stanovnik, 1997).
  • Molecular Structure and Spectral Analysis

    • The compound is key in synthesizing novel derivatives for molecular structure analysis, spectral study, and DFT computational approaches, providing insights into antimicrobial activity and molecular docking simulations (Murugavel, Velan, Kannan, & Bakthadoss, 2017).
  • Nonlinear Optical (NLO) Material Research

    • It is significant in the vibrational spectral studies of organic non-linear optic crystals. These studies involve quantum computations to understand the equilibrium geometry, vibrational wavenumbers, intensities, and hyperpolarizability, contributing to the advancement of NLO materials (Sajan, Binoy, Joe, Jayakumar, & Zaleski, 2005).
  • Exploration of Non-Hydrogen Bonding Interactions

    • Research on this compound has provided insights into rare non-hydrogen bonding interactions, such as N⋯π and O⋯π interactions, in the crystal packing of related enoates. This is crucial for understanding the structural aspects of molecular compounds (Zhang, Wu, & Zhang, 2011).
  • Antimicrobial Activity and Penicillin-Binding Protein Inhibition

    • Studies include synthesis and characterization of derivatives for investigating their potential as antimicrobial agents and inhibitors of penicillin-binding proteins. These studies encompass structural, vibrational spectroscopic, and computational approaches (Murugavel, Velan, Kannan, & Bakthadoss, 2016).
  • Laser Dye Research in Organic Polymers

  • Investigation of Sphagnum Acid Thermochemolysis in Peatlands

    • Research includes studying the effect of redox conditions on sphagnum acid thermochemolysis product distributions in peatlands, providing insights into environmental and ecological processes (Swain & Abbott, 2013).
  • Analysis of Structural Instability and Derivative Formation

    • It is also important in the study of umbelliferone instability, where its transformation to various derivatives during extraction processes is analyzed. This research is relevant for food producers and consumers, highlighting the transformation of compounds during processing (Dawidowicz, Bernacik, & Typek, 2018).

Safety And Hazards

“Methyl 3-(2-hydroxyphenyl)prop-2-enoate” should be handled with care. It is advised to avoid contact with skin, eyes or clothing, ingestion, and inhalation. It should not be released into the environment . The compound is stable and does not present specific hazards under normal conditions .

properties

IUPAC Name

methyl 3-(2-hydroxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-13-10(12)7-6-8-4-2-3-5-9(8)11/h2-7,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMXREWKKROWOSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90943139
Record name Methyl 3-(2-hydroxyphenyl)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90943139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(2-hydroxyphenyl)prop-2-enoate

CAS RN

20883-98-1
Record name 2-Propenoic acid, 3-(2-hydroxyphenyl)-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020883981
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 3-(2-hydroxyphenyl)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90943139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred mixture of ortho-hydroxycinnamic acid (1.00 g, 6.09 mmol) in 10 mL of ether and 10 mL of methanol was added etheral diazomethane until the mixture became yellowish. The mixture was stirred at room temperature for 15 minutes, and the excess diazomethane was destroyed with the addition of acetic acid. The mixture was concentrated in vacuo and diluted with 100 mL of ethyl acetate. This ethyl acetate solution was washed with saturated sodium bicarbonate solution (3×60 mL) and brine (1×60 mL). The organic layer was dried (magnesium sulfate), filtered and concentrated in vacuo to give 1.02 g (94%) of methyl ortho-hydroxycinnamate B.
Quantity
1 g
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10 mL
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10 mL
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Synthesis routes and methods II

Procedure details

To a 250-mL round bottom flask were added, in turn, 5.57 g (33.9 mmol) of 2-hydroxycinnamic acid, 80 mL of methanol, and 6 drops of concentrated sulfuric acid. The resulting clear solution was heated to reflux for 6 hours and then allowed to cool to room temperature. The solvent was removed in vacuo to give a sticky white solid. The solid was dissolved in 80 mL of ethyl acetate, and washed with: 3 40-mL portions of 10% aqueous sodium bicarbonate; 1 40-mL portion of water; and 2 25 mL portions of brine. The organic layer was concentrated in vacuo to give 5.51 g (91.4%) of methyl 2-hydroxycinnamate as a white solid.
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5.57 g
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80 mL
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80 mL
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Synthesis routes and methods III

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Synthesis routes and methods IV

Procedure details

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CC(C(=O)[O-])=P(c1ccccc1)(c1ccccc1)c1ccccc1
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COC(=O)C(C)=Cc1ccccc1O
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